molecular formula C10H11ClN2O2 B13507891 1-(4-Amino-2-chlorobenzoyl)azetidin-3-ol

1-(4-Amino-2-chlorobenzoyl)azetidin-3-ol

Cat. No.: B13507891
M. Wt: 226.66 g/mol
InChI Key: PEBPUYCRMRNEQE-UHFFFAOYSA-N
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Description

1-(4-Amino-2-chlorobenzoyl)azetidin-3-ol is a compound with the molecular formula C10H11ClN2O2 and a molecular weight of 226.66 g/mol It is a member of the azetidine class of compounds, which are known for their unique four-membered ring structure containing nitrogen

Preparation Methods

The synthesis of 1-(4-Amino-2-chlorobenzoyl)azetidin-3-ol can be achieved through several routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the intramolecular cyclization of suitable intermediates can lead to the formation of the azetidine ring . Industrial production methods may involve the use of metal-catalyzed reactions or organocatalysis to achieve high yields and purity .

Chemical Reactions Analysis

1-(4-Amino-2-chlorobenzoyl)azetidin-3-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include perbenzoates, peracetates, and various metal catalysts . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-chlorobenzoyl)azetidin-3-ol involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or modulating receptor activity, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Amino-2-chlorobenzoyl)azetidin-3-ol can be compared with other azetidine derivatives and similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it suitable for a wide range of applications.

Properties

Molecular Formula

C10H11ClN2O2

Molecular Weight

226.66 g/mol

IUPAC Name

(4-amino-2-chlorophenyl)-(3-hydroxyazetidin-1-yl)methanone

InChI

InChI=1S/C10H11ClN2O2/c11-9-3-6(12)1-2-8(9)10(15)13-4-7(14)5-13/h1-3,7,14H,4-5,12H2

InChI Key

PEBPUYCRMRNEQE-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)C2=C(C=C(C=C2)N)Cl)O

Origin of Product

United States

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